molecular formula C24H22N4OS B3142315 N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 502464-76-8

N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B3142315
CAS RN: 502464-76-8
M. Wt: 414.5 g/mol
InChI Key: NLNJOQDKPHNIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and their inhibition by N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide leads to its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to reduce inflammation, pain, and fever in animal models. Furthermore, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its low toxicity profile, which makes it a safe compound to work with in lab experiments. Furthermore, its ability to inhibit the activity of COX enzymes makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is its potential as an anticancer agent, and further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo. Additionally, its antifungal and antimicrobial activities warrant further investigation for their potential therapeutic applications. Furthermore, the development of more soluble derivatives of N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide could expand its utility in various experimental settings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been evaluated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, it has been studied for its antifungal and antimicrobial activities.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c1-17-13-14-20(15-18(17)2)25-22(29)16-30-24-27-26-23(19-9-5-3-6-10-19)28(24)21-11-7-4-8-12-21/h3-15H,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNJOQDKPHNIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.